molecular formula C20H25N3O3 B4878955 N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4878955
M. Wt: 355.4 g/mol
InChI Key: SJURQQDDQVVPCY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with 4-methoxyphenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects. The compound might also inhibit specific enzymes or interfere with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(4-ethoxyphenyl)piperazine-1-carboxamide
  • N-(4-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can influence its pharmacological properties and reactivity. These substituents can affect the compound’s lipophilicity, electronic distribution, and overall biological activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-19-8-4-16(5-9-19)21-20(24)23-14-12-22(13-15-23)17-6-10-18(25-2)11-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJURQQDDQVVPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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